4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
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Overview
Description
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C25H22BrN3O4 and a molecular weight of 508.376 g/mol This compound is known for its unique structure, which includes a bromine atom, an ethylanilino group, and a methylbenzoate moiety
Preparation Methods
The synthesis of 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Ethylanilino Group: This step involves the reaction of aniline with ethyl bromide under basic conditions to form 4-ethylaniline.
Acetylation: The 4-ethylaniline is then acetylated using acetic anhydride to form 4-ethylanilinoacetyl.
Hydrazonation: The acetylated product is reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Chemical Reactions Analysis
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate can be compared with similar compounds such as:
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in the substituents on the benzoate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
880071-40-9 |
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Molecular Formula |
C25H22BrN3O4 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C25H22BrN3O4/c1-3-17-6-11-21(12-7-17)28-23(30)24(31)29-27-15-19-14-20(26)10-13-22(19)33-25(32)18-8-4-16(2)5-9-18/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
RMWLXSRBSWRPHC-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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